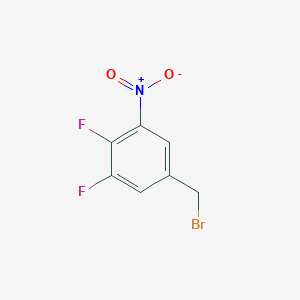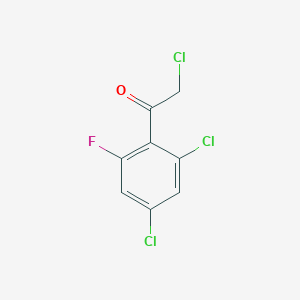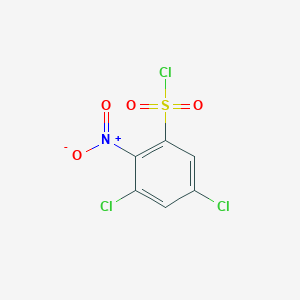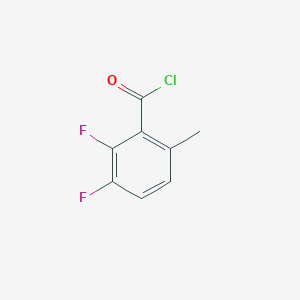![molecular formula C17H26N4O3 B1411522 tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate CAS No. 2108527-05-3](/img/structure/B1411522.png)
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate, commonly known as TBH, is a chemical compound that has been extensively researched for its potential applications in various fields. TBH is a piperazine derivative that has been found to exhibit promising biological activities, making it a subject of interest for scientists and researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate and its derivatives have been synthesized and characterized extensively. These compounds are notable for their distinct molecular structures and properties. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS. Their molecular structures were confirmed by single-crystal X-ray diffraction analysis, revealing interesting features like linear and L-shaped structures, as well as two-dimensional zig-zag architecture (Kulkarni et al., 2016).
Biological Evaluation
Some derivatives of this compound exhibit moderate antibacterial and antifungal activities. This was discovered through studies against several microorganisms, highlighting their potential application in antimicrobial research (Kulkarni et al., 2016).
Molecular Structure Insights
The molecular structures of various this compound derivatives have been a significant focus of research. Studies have detailed the crystal and molecular structures of these compounds, providing insights into bond lengths, angles, and conformational aspects, which are crucial for understanding their chemical behavior and potential applications (Mamat et al., 2012).
Crystal Structure Analysis
The crystal structure analysis of various derivatives has been conducted to understand their potential pharmaceutical applications better. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, revealing a pharmacologically useful core. Such analyses are vital for developing new drugs and understanding the molecular basis of their action (Gumireddy et al., 2021).
Computational and Theoretical Studies
Computational and theoretical approaches, like density functional theory (DFT), have been used to study this compound derivatives. These studies help in predicting stability, molecular conformations, and electronic properties, which are crucial for designing new compounds with desired properties (Yang et al., 2021).
Potential in Drug Synthesis
Some derivatives of this compound are important intermediates in synthesizing biologically active compounds. Their role in the synthesis of potential anticancer agents and other therapeutics has been explored, indicating their significance in medicinal chemistry (Wang et al., 2015).
Anticorrosive Properties
Research has also been conducted on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives. Their effectiveness in inhibiting corrosion, particularly for carbon steel in acidic environments, highlights their potential industrial applications (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-[[4-(hydrazinecarbonyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)12-13-4-6-14(7-5-13)15(22)19-18/h4-7H,8-12,18H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTVSFNRKMBPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















